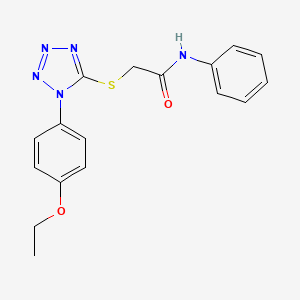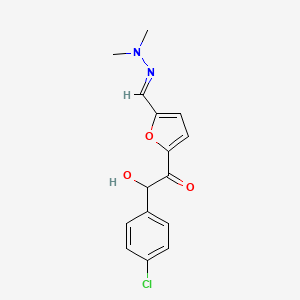
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate is a complex organic compound with the molecular formula C19H17N5O5S and a molecular weight of 427.442 g/mol . This compound is notable for its unique structure, which includes a phenyl-tetrazole moiety and a thioacetyl group attached to an isophthalate backbone .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate typically involves multiple steps, starting with the preparation of the phenyl-tetrazole intermediate. This intermediate is then reacted with thioacetic acid to form the thioacetyl derivative. Finally, this derivative is coupled with dimethyl isophthalate under specific reaction conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol.
Substitution: The phenyl-tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Aplicaciones Científicas De Investigación
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate involves its interaction with specific molecular targets. The phenyl-tetrazole moiety can bind to certain enzymes or receptors, modulating their activity. The thioacetyl group may also play a role in its biological effects by interacting with thiol-containing proteins .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl 2-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)terephthalate: Similar structure but different isomeric form.
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)terephthalate: Another isomer with similar functional groups.
Uniqueness
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate is unique due to its specific isophthalate backbone, which imparts distinct chemical and biological properties compared to its isomeric counterparts .
Propiedades
Fórmula molecular |
C19H17N5O5S |
|---|---|
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
dimethyl 5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H17N5O5S/c1-28-17(26)12-8-13(18(27)29-2)10-14(9-12)20-16(25)11-30-19-21-22-23-24(19)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,25) |
Clave InChI |
XMTRGZVINUZCED-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(E)-(4-ethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11976069.png)



![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11976098.png)

![methyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11976101.png)

![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11976110.png)
![2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11976148.png)
![4-hydroxy-3-methoxybenzaldehyde (2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11976149.png)


